REACTION_CXSMILES
|
[C:1]([O-:4])(O)=O.[Na+].[C:6]([C:10]1[CH:14]=[C:13]([NH2:15])[N:12]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)[N:11]=1)([CH3:9])([CH3:8])[CH3:7].ClC(OC(Cl)=O)(Cl)Cl>C(Cl)Cl>[C:6]([C:10]1[CH:14]=[C:13]([N:15]=[C:1]=[O:4])[N:12]([C:16]2[CH:17]=[CH:18][C:19]([CH3:22])=[CH:20][CH:21]=2)[N:11]=1)([CH3:9])([CH3:8])[CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
325 μL
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)OC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in a single portion
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
was then evaporated in vacuo
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N=C=O)C1=CC=C(C=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |